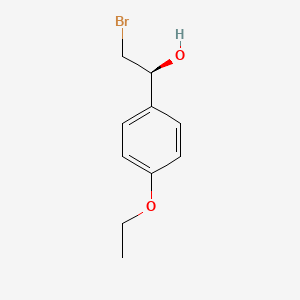

(1S)-2-bromo-1-(4-ethoxyphenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H13BrO2 |

|---|---|

Molecular Weight |

245.11 g/mol |

IUPAC Name |

(1S)-2-bromo-1-(4-ethoxyphenyl)ethanol |

InChI |

InChI=1S/C10H13BrO2/c1-2-13-9-5-3-8(4-6-9)10(12)7-11/h3-6,10,12H,2,7H2,1H3/t10-/m1/s1 |

InChI Key |

SEQUGVYEBCEMLX-SNVBAGLBSA-N |

Isomeric SMILES |

CCOC1=CC=C(C=C1)[C@@H](CBr)O |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(CBr)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1s 2 Bromo 1 4 Ethoxyphenyl Ethanol and Analogous Chiral Bromohydrins

Enantioselective Chemical Synthesis Routes

Enantioselective catalysis provides a powerful strategy for the synthesis of chiral molecules, utilizing chiral catalysts to control the stereochemical outcome of a reaction. This approach is often more efficient than classical resolution methods and has been successfully applied to the synthesis of chiral bromohydrins.

Asymmetric Halohydrin Formation for Phenylethanol Derivatives

The asymmetric bromohydroxylation of alkenes is a direct and effective method for producing optically active bromohydrins. nih.gov This transformation involves the addition of a bromine atom and a hydroxyl group across a double bond, creating two new stereocenters. nih.gov For phenylethanol derivatives, cinnamyl alcohols have proven to be effective substrates for this reaction. nih.gov

The reaction typically employs a chiral catalyst, such as a cinchona alkaloid derivative, a bromine source like N-bromosuccinimide (NBS) or PhCONHBr, and water as the nucleophile. nih.gov The use of additives like (−)-camphorsulfonic acid (CSA) can further enhance enantioselectivity. nih.gov The mechanism proceeds through the formation of a cyclic bromonium ion intermediate, which is then attacked by water in a stereoselective manner, dictated by the chiral catalyst. masterorganicchemistry.comlibretexts.org This anti-addition results in the formation of the trans-bromohydrin. masterorganicchemistry.comleah4sci.com

Table 1: Asymmetric Bromohydroxylation of Cinnamyl Alcohols

| Substrate | Catalyst | Bromine Source | Additive | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Cinnamyl alcohol | (DHQD)₂PHAL | PhCONHBr | (-)-CSA | 70 | 95 |

| 4-Methoxycinnamyl alcohol | (DHQD)₂PHAL | PhCONHBr | (-)-CSA | 75 | 92 |

| 4-Chlorocinnamyl alcohol | (DHQD)₂PHAL | PhCONHBr | (-)-CSA | 68 | 94 |

Data compiled from research on asymmetric bromohydroxylation. nih.gov

Chiral Phosphoric Acid Catalysis in Enantioenriched Bromohydrin Synthesis from Racemic Intermediates

Chiral phosphoric acids (CPAs) have emerged as highly versatile Brønsted acid organocatalysts for a wide range of asymmetric transformations. sigmaaldrich.comrsc.orglibretexts.org Their bifunctional nature, possessing both a Brønsted acidic proton and a Lewis basic oxygen, allows for effective activation and organization of substrates and reagents. libretexts.org

A notable application of CPAs in bromohydrin synthesis involves a catalyzed bromocyclization followed by a regiodivergent reaction of racemic intermediates. acs.orgnih.govacs.org This strategy, enabled by anchimeric oxygen borrowing, allows for the synthesis of both enantiomers of the bromohydrin products from a common racemic starting material, often with excellent yields and high enantioselectivities. acs.orgnih.govacs.org The proposed mechanism involves the formation of a cyclic hemiorthoester intermediate. The chiral catalyst then directs the regioselective opening of this intermediate, leading to the desired enantioenriched bromohydrin. acs.org

Table 2: Chiral Phosphoric Acid Catalyzed Synthesis of Bromohydrins

| Alkene Substrate | Chiral Phosphoric Acid | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 4-Phenyl-1-butene | (R)-TRIP | 85 | 92 |

| 4-(4-Methoxyphenyl)-1-butene | (R)-TRIP | 88 | 94 |

| 4-(4-Chlorophenyl)-1-butene | (R)-TRIP | 82 | 90 |

Data based on studies of CPA-catalyzed bromocyclization. acs.orgnih.govacs.org

Organocatalytic Approaches for Stereoselective Bromohydrin Formation

Organocatalysis, the use of small, chiral organic molecules to catalyze chemical reactions, offers a powerful alternative to metal-based catalysts. Several organocatalytic systems have been developed for the stereoselective formation of bromohydrins.

One successful approach utilizes cinchona alkaloid derivatives, such as (DHQD)₂PHAL, to catalyze the enantioselective bromohydroxylation of trisubstituted alkenes. researchgate.net Using water as the nucleophile and a suitable bromine source, this method provides access to a variety of optically active bromohydrins with high enantioselectivity. researchgate.net

Another effective organocatalytic system employs chiral thioureas. For instance, N,N'-diarylthiourea has been shown to catalyze the regio- and stereoselective trans-bromohydrination of alkenes, including α,β-unsaturated carbonyl compounds, with N-bromosuccinimide (NBS) as the bromine source. researchgate.net This method is highly efficient, requiring only a low catalyst loading (1.0 mol%). researchgate.net

Table 3: Organocatalytic Bromohydrin Formation

| Alkene Substrate | Catalyst | Bromine Source | Yield (%) | Selectivity |

|---|---|---|---|---|

| (E)-1-Phenylpropene | (DHQD)₂PHAL | NBS/H₂O | 85 | 95% ee |

| Indene | N,N'-Diarylthiourea | NBS/H₂O | 92 | >99:1 trans |

| Chalcone | N,N'-Diarylthiourea | NBS/MeOH | 90 | >99:1 trans |

This table summarizes findings from various organocatalytic approaches. researchgate.netresearchgate.net

Biocatalytic and Chemoenzymatic Synthetic Strategies

Biocatalysis, utilizing enzymes to catalyze chemical reactions, offers several advantages, including mild reaction conditions, high chemo-, regio-, and stereoselectivity, and environmental compatibility. researchgate.netnih.gov Chemoenzymatic strategies combine the benefits of both chemical and enzymatic catalysis to create efficient and selective synthetic routes. rsc.org

Enantioselective Bioreduction of α-Bromoketone Precursors to Chiral Bromohydrins

The enantioselective reduction of prochiral ketones is a well-established method for producing chiral alcohols. nih.govnih.gov This strategy can be applied to the synthesis of chiral bromohydrins by using α-bromoketones as substrates. A variety of biocatalysts, including isolated enzymes and whole-cell systems, can be employed for this transformation.

Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. acs.org By operating in the reductive direction and using a suitable cofactor regeneration system, ADHs can effectively reduce α-bromoketones to the corresponding bromohydrins with high enantioselectivity. acs.org

Furthermore, multienzymatic cascade reactions have been developed to enhance the efficiency of this process. For example, a bienzymatic system combining an ene-reductase (ERED) and an alcohol dehydrogenase (ADH) has been used for the synthesis of optically active halohydrins from α-haloenones. acs.org

Table 4: Bioreduction of α-Bromoketones

| α-Bromoketone Substrate | Biocatalyst | Product | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 2-Bromo-1-phenylethanone | Saccharomyces cerevisiae | (S)-2-Bromo-1-phenylethanol | >99 |

| 2-Bromo-1-(4-methoxyphenyl)ethanone | ADH from Rhodococcus ruber | (S)-2-Bromo-1-(4-methoxyphenyl)ethanol | 98 |

| 2-Bromo-1-(4-chlorophenyl)ethanone | ADH from Lactobacillus kefir | (S)-2-Bromo-1-(4-chlorophenyl)ethanol | 99 |

Illustrative data based on typical outcomes of bioreduction reactions. acs.org

Enzyme-Catalyzed Kinetic Resolution for Chiral Halohydrins

Kinetic resolution is a widely used method for separating enantiomers of a racemic mixture. nih.gov In an enzyme-catalyzed kinetic resolution, one enantiomer of the racemic substrate reacts much faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer and the product from the faster-reacting enantiomer. nih.govacs.org

Halohydrin dehalogenases (HHDHs) are particularly useful enzymes for the kinetic resolution of halohydrins and their precursors. acs.orgnih.gov These enzymes catalyze the reversible dehalogenation of vicinal haloalcohols to form epoxides. nih.gov They can also catalyze the reverse reaction, the ring-opening of epoxides with various nucleophiles. nih.gov

One strategy involves the kinetic resolution of racemic epoxides via enantioselective ring-opening catalyzed by an HHDH. For example, the azidolysis of bulky spiro-epoxyoxindoles has been achieved with high enantioselectivity. acs.org Another approach is the sequential kinetic resolution of a racemic halohydrin ester, where an HHDH selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed alcohol, both in high enantiomeric purity. nih.govamanote.com

Table 5: Enzyme-Catalyzed Kinetic Resolution for Chiral Halohydrins

| Racemic Substrate | Enzyme | Method | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| methyl 4-chloro-3-hydroxybutanoate | HHDH (Trp249Phe mutant) | Sequential Kinetic Resolution | (S)-methyl 4-cyano-3-hydroxybutanoate | 40 | 96.8 |

| Spiro-epoxyoxindole | Halohydrin dehalogenase | Enantioselective azidolysis | (S)-Spiro-epoxyoxindole | 48 | >99 |

| Racemic epichlorohydrin | HheC | Nitrite-mediated ring opening | (R)-epichlorohydrin | 41 | 99 |

Data from studies on kinetic resolution using halohydrin dehalogenases. acs.orgnih.govnih.gov

Bienzymatic Cascade Reactions for Enantioenriched Phenylethanols

Bienzymatic cascade reactions have emerged as a powerful and sustainable approach for the synthesis of enantioenriched alcohols, including phenylethanols and their halogenated analogs. acs.org These one-pot multi-step transformations leverage the high selectivity of enzymes to construct complex chiral molecules from simple precursors, minimizing intermediate purification steps and reducing waste. proquest.comtudelft.nlmdpi.com

A common strategy involves the coupling of two or more enzymatic reactions that proceed sequentially. For instance, a bienzymatic cascade for the synthesis of chiral bromohydrins can be designed by combining an ene-reductase (ERED) and an alcohol dehydrogenase (ADH). acs.org In this approach, an α-bromo-α,β-unsaturated ketone is first reduced at the carbon-carbon double bond by the ERED, followed by the stereoselective reduction of the carbonyl group by the ADH to yield the desired chiral bromohydrin. acs.org

While direct bienzymatic synthesis of (1S)-2-bromo-1-(4-ethoxyphenyl)ethanol has not been extensively reported, analogous systems for producing chiral phenylethanols and other halohydrins demonstrate the feasibility of this methodology. For example, enzymatic cascades have been successfully employed to convert L-phenylalanine into 2-phenylethanol with high conversion rates. nih.govresearchgate.net These systems often utilize a series of enzymes, such as a L-amino acid deaminase, an α-keto acid decarboxylase, and a phenylacetaldehyde reductase, to achieve the transformation in a single pot. researchgate.net Furthermore, chemoenzymatic cascades, which combine enzymatic reactions with chemical catalysis, have been developed for the synthesis of chiral azidoalcohols, showcasing the versatility of cascade reactions in producing functionalized chiral alcohols. proquest.comtudelft.nlmdpi.com

The following table summarizes representative bienzymatic and chemoenzymatic cascade reactions for the synthesis of chiral alcohols, illustrating the potential of these methodologies for producing compounds analogous to this compound.

| Starting Material | Enzyme/Catalyst System | Product | Conversion/Yield | Enantiomeric Excess (ee) |

| L-Phenylalanine | L-amino acid deaminase, α-keto acid decarboxylase, phenylacetaldehyde reductase | 2-Phenylethanol | 97% conversion | Not reported |

| L-Tyrosine | L-amino acid deaminase, α-keto acid decarboxylase, phenylacetaldehyde reductase | Tyrosol (p-hydroxyphenylethanol) | 94% conversion | Not reported |

| 1-Aryl-2-chlorobut-2-en-1-ones | Ene-reductase (ERED), Alcohol dehydrogenase (ADH) | Enantiopure aromatic chlorohydrins | High yields | High ee |

| Various alkenes | Styrene (B11656) monooxygenase (StyAB), Halohydrin dehalogenase (HHDH) | Chiral azidoalcohols | - | 99% ee |

Derivatization from Precursors and Intermediate Transformations

Reduction of α-Bromoketones to Chiral Bromohydrins

A prevalent and effective method for the synthesis of chiral bromohydrins is the asymmetric reduction of the corresponding prochiral α-bromoketones. This transformation can be achieved with high enantioselectivity using both biocatalytic and chemocatalytic approaches.

Biocatalytic Reduction:

The use of carbonyl reductases (CREDs) or alcohol dehydrogenases (ADHs) offers a green and highly selective route to chiral α-haloalcohols. almacgroup.com These enzymes, often employed as whole-cell biocatalysts or isolated enzymes, facilitate the reduction of the ketone functionality with excellent stereocontrol. almacgroup.comnih.govnih.govnih.gov The stereochemical outcome of the reduction can often be controlled by selecting an appropriate enzyme or by mutating existing enzymes to favor the formation of the desired enantiomer. nih.gov For instance, mutants of the secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) have been successfully used for the asymmetric reduction of various 2-haloacetophenones to their corresponding (S)-2-halo-1-arylethanols with high enantiopurity. nih.gov

Chemocatalytic Reduction:

Catalytic asymmetric reduction using chiral chemical catalysts is another powerful tool for synthesizing enantioenriched bromohydrins. rsc.org A well-established method involves the use of chiral oxazaborolidine catalysts, which can be generated in situ from a chiral lactam alcohol and borane. organic-chemistry.org This approach has been shown to effectively reduce a variety of prochiral ketones to their corresponding chiral secondary alcohols with high yields and enantioselectivities. organic-chemistry.org

The following table presents a selection of research findings on the asymmetric reduction of α-bromoketones to chiral bromohydrins, highlighting the diversity of catalysts and the high levels of stereocontrol that can be achieved.

| Substrate | Catalyst/Biocatalyst | Product | Yield | Enantiomeric Excess (ee) |

| 2-Bromoacetophenone | TeSADH mutant (ΔP84/A85G) | (S)-2-Bromo-1-phenylethanol | >99% conversion | >99% |

| 2-Chloroacetophenone | TeSADH mutant (ΔP84/A85G) | (S)-2-Chloro-1-phenylethanol | >99% conversion | >99% |

| Various prochiral ketones | In situ generated chiral oxazaborolidine | Chiral secondary alcohols | High | Up to 98% |

| α-Halo ketone intermediates | Carbonyl reductase (CRED) | α-Halo alcohols | Good | High |

Synthetic Routes Involving Nucleophilic Substitution on Brominated Phenylethanones

The α-bromo ketone functionality in brominated phenylethanones, such as 2-bromo-1-(4-ethoxyphenyl)ethanone (B1271041), is a reactive electrophilic center that readily undergoes nucleophilic substitution reactions. nih.gov This reactivity can be exploited to synthesize a variety of derivatives, although its direct application for the synthesis of other chiral bromohydrins is less common than the reduction of α-bromoketones.

The general mechanism involves the attack of a nucleophile on the carbon atom bearing the bromine atom, leading to the displacement of the bromide ion. nih.gov A wide range of nucleophiles can be employed in these reactions, including amines, thiols, and azides, leading to the formation of α-amino ketones, α-thio ketones, and α-azido ketones, respectively. These intermediates can then be further transformed, for example, by reduction of the ketone, to yield a diverse array of chiral functionalized alcohols.

While this approach is primarily used for introducing new functional groups at the α-position, it is conceivable that under specific conditions, a nucleophilic bromine source could displace another leaving group at the α-position of a suitable phenylethanone precursor to form a brominated phenylethanone. However, the more direct route of brominating the acetophenone derivative is generally preferred for the synthesis of the α-bromoketone starting material. nih.govnih.gov

The following table provides examples of the starting materials used in the synthesis of various brominated phenylethanones, which are the precursors for the target chiral bromohydrins.

| Starting Material | Brominating Agent | Product |

| 4-Methoxyacetophenone | Cupric bromide | 2-Bromo-1-(4-methoxyphenyl)ethanone |

| 4-Chloroacetophenone | Pyridine hydrobromide perbromide | 2-Bromo-1-(4-chlorophenyl)ethanone |

| Diphenyl ether and Bromoacetyl bromide | - | 2-Bromo-1-(4-phenoxyphenyl)ethanone |

| 4-Ethylacetophenone | Not specified | 2-Bromo-1-(4-ethylphenyl)ethanone |

Chemical Reactivity and Transformation Pathways of 1s 2 Bromo 1 4 Ethoxyphenyl Ethanol

Stereospecific Reactions at the Chiral Center and Bromine Site

Stereospecific reactions are those in which starting materials that are stereoisomers are converted into products that are also stereoisomers. In such reactions, the stereochemistry of the reactant directly determines the stereochemistry of the product. The reactivity of (1S)-2-bromo-1-(4-ethoxyphenyl)ethanol is a clear example of this principle, particularly in reactions involving the chiral carbon (C1) and the carbon bearing the bromine atom (C2).

A primary example of a stereospecific reaction involving this compound is the intramolecular SN2 (bimolecular nucleophilic substitution) reaction. In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon atom and displacing the bromide ion. For this intramolecular attack to occur, the molecule must adopt a conformation where the nucleophilic oxygen and the bromine leaving group are in an anti-periplanar arrangement. This geometric constraint ensures that the reaction is highly stereospecific. The attack occurs from the backside relative to the carbon-bromine bond, leading to an inversion of configuration at the carbon being attacked (C2). This results in the formation of a specific enantiomer of the corresponding epoxide, (S)-2-(4-ethoxyphenyl)oxirane.

Similarly, intermolecular nucleophilic substitution at the bromine site is expected to proceed via an SN2 mechanism. ucsb.edu This pathway is favored because the carbon atom is primary and adjacent to a phenyl ring, which can stabilize the transition state but does not sufficiently promote the formation of a stable carbocation required for an SN1 reaction. libretexts.org An SN2 reaction involves a backside attack by the nucleophile on the carbon atom bearing the bromine. This process occurs with an inversion of configuration at that center. Therefore, the (1S) configuration of the starting material directly influences the stereochemical outcome of the product. libretexts.org

Nucleophilic Substitution Reactions with Varied Nucleophiles

The bromine atom in this compound is a good leaving group, making the adjacent carbon atom susceptible to attack by a wide range of nucleophiles. savemyexams.com These reactions are typically bimolecular nucleophilic substitutions (SN2), where an electron-rich species replaces the bromide ion. ucsb.edu The reaction rate and outcome can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

Common nucleophiles that can be employed include:

Hydroxide ions (OH⁻) : This reaction, typically carried out in an aqueous solution with heating, results in the formation of a diol, 1-(4-ethoxyphenyl)ethane-1,2-diol. savemyexams.com

Cyanide ions (CN⁻) : Reaction with potassium cyanide (KCN) in an ethanolic solution under reflux introduces a nitrile group, forming 3-hydroxy-3-(4-ethoxyphenyl)propanenitrile. This reaction is significant as it extends the carbon chain by one atom.

Ammonia (B1221849) (NH₃) : Using excess ammonia in an ethanolic solution under pressure leads to the formation of a primary amino alcohol, (1S)-2-amino-1-(4-ethoxyphenyl)ethanol. The use of excess ammonia is crucial to prevent the amine product from acting as a nucleophile itself and reacting further.

Azide (B81097) ions (N₃⁻) : Sodium azide is an effective nucleophile for introducing the azido (B1232118) group. nih.gov This reaction is often a precursor to the synthesis of amines via reduction or to the formation of triazoles through "click" chemistry. The product would be (1S)-2-azido-1-(4-ethoxyphenyl)ethanol.

The table below summarizes the expected products from the reaction of this compound with various nucleophiles.

| Nucleophile | Reagent Example | Product Name | Product Structure |

| Hydroxide | Sodium Hydroxide (NaOH) | 1-(4-ethoxyphenyl)ethane-1,2-diol | |

| Cyanide | Potassium Cyanide (KCN) | 3-hydroxy-3-(4-ethoxyphenyl)propanenitrile | |

| Ammonia | Ammonia (NH₃) | (1S)-2-amino-1-(4-ethoxyphenyl)ethanol | |

| Azide | Sodium Azide (NaN₃) | (1S)-2-azido-1-(4-ethoxyphenyl)ethanol |

Intramolecular Cyclization and Rearrangement Reactions of Halohydrins

One of the most characteristic reactions of halohydrins, including this compound, is their conversion to epoxides through intramolecular cyclization. This reaction is typically promoted by a base, which deprotonates the alcohol to form a nucleophilic alkoxide ion.

The mechanism involves the following steps:

Deprotonation : A base, such as sodium hydroxide, removes the acidic proton from the hydroxyl group, creating an alkoxide.

Intramolecular SN2 Attack : The resulting alkoxide acts as an internal nucleophile, attacking the adjacent carbon atom that bears the bromine atom.

Displacement : The bromide ion is expelled as the leaving group, and a three-membered epoxide ring is formed.

This intramolecular Williamson ether synthesis is highly efficient due to the proximity of the reacting groups. The reaction is stereospecific, requiring an anti-periplanar conformation where the oxygen and bromine are on opposite sides of the C-C bond. Given the (1S) stereochemistry of the starting material, this cyclization leads to the formation of (S)-2-(4-ethoxyphenyl)oxirane. This transformation is a cornerstone in the synthesis of chiral epoxides, which are valuable building blocks for pharmaceuticals and other complex molecules.

While rearrangement reactions of halohydrins can occur under certain conditions, such as in the presence of strong acids or Lewis acids, the base-promoted cyclization to an epoxide is the dominant and most synthetically useful pathway for compounds like this compound.

Functional Group Interconversions of the Alcohol Moiety and Aromatic Ring

Beyond reactions centered on the halohydrin functionality, the alcohol and aromatic ring moieties of this compound can undergo various transformations.

Reactions of the Alcohol Moiety:

Oxidation : The secondary alcohol group can be oxidized to a ketone. Using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol would yield 2-bromo-1-(4-ethoxyphenyl)ethanone (B1271041). Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, could potentially cleave the carbon-carbon bond.

Etherification : The hydroxyl group can be converted into an ether. For example, using the Williamson ether synthesis, deprotonation with a strong base like sodium hydride followed by reaction with an alkyl halide (e.g., methyl iodide) would produce (1S)-2-bromo-1-ethoxy-1-(4-ethoxyphenyl)ethane.

Reactions of the Aromatic Ring:

The 4-ethoxyphenyl group is an activated aromatic system due to the electron-donating nature of the ethoxy group. The ethoxy substituent is an ortho, para-director, meaning it will direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it in electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com Since the para position is already occupied, substitution will occur at the ortho positions (C3 and C5). masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include:

Nitration : Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) onto the aromatic ring, yielding (1S)-2-bromo-1-(3-nitro-4-ethoxyphenyl)ethanol.

Halogenation : Treatment with bromine (Br₂) and a Lewis acid catalyst like iron(III) bromide (FeBr₃) would result in the substitution of a hydrogen atom on the aromatic ring with a bromine atom, producing (1S)-2-bromo-1-(3-bromo-4-ethoxyphenyl)ethanol. lumenlearning.com

Friedel-Crafts Alkylation/Acylation : These reactions, using an alkyl halide or acyl halide with a Lewis acid catalyst, would introduce an alkyl or acyl group, respectively, at the ortho position.

The table below outlines potential functional group interconversions.

| Moiety | Reaction Type | Reagents | Expected Product |

| Alcohol | Oxidation | PCC, CH₂Cl₂ | 2-bromo-1-(4-ethoxyphenyl)ethanone |

| Alcohol | Etherification | 1. NaH; 2. CH₃I | (1S)-2-bromo-1-methoxy-1-(4-ethoxyphenyl)ethane |

| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | (1S)-2-bromo-1-(3-nitro-4-ethoxyphenyl)ethanol |

| Aromatic Ring | Bromination | Br₂, FeBr₃ | (1S)-2-bromo-1-(3-bromo-4-ethoxyphenyl)ethanol |

Strategic Applications of 1s 2 Bromo 1 4 Ethoxyphenyl Ethanol in Complex Organic Synthesis

Role as a Chiral Building Block for Stereoselective Synthesis

The primary strategic value of (1S)-2-bromo-1-(4-ethoxyphenyl)ethanol lies in its function as a chiral building block. The compound possesses a stereogenic center at the carbinol carbon (C-1) with a specific (S)-configuration. This pre-defined chirality is crucial for stereoselective synthesis, where the goal is to produce a target molecule as a single enantiomer. In reactions where the original chiral center remains intact, the compound's configuration can direct the formation of new stereocenters, a process fundamental to the synthesis of pharmaceuticals and other biologically active compounds. pharmaguideline.com

Optically active bromohydrins are recognized as versatile intermediates because the two functional groups—hydroxyl and bromo—allow for a variety of stereospecific transformations. ontosight.ai A common and powerful application is the intramolecular SN2 reaction to form chiral epoxides. Treatment of this compound with a base induces the deprotonation of the hydroxyl group, which then acts as an internal nucleophile, displacing the bromide to form (S)-2-(4-ethoxyphenyl)oxirane with inversion of configuration at the bromine-bearing carbon. This resulting chiral epoxide is a highly sought-after intermediate, susceptible to regioselective and stereoselective ring-opening by a wide range of nucleophiles, thereby creating more complex chiral structures.

The synthesis of enantiomerically enriched bromohydrins is a significant area of research. acs.orgnih.gov Modern asymmetric catalysis methods, such as the chiral phosphoric acid-catalyzed bromocyclization of alkenes, enable the production of such building blocks with high yields and excellent enantioselectivities. acs.orgnih.gov These advanced synthetic routes underscore the demand for chiral bromohydrins in constructing molecules with precise three-dimensional architectures.

Table 1: Representative Stereoselective Transformations of Chiral Bromohydrins

This table illustrates general reactions applicable to chiral bromohydrins like this compound, based on established chemical principles.

| Transformation | Reagents | Product Type | Stereochemical Outcome |

| Epoxidation | Base (e.g., NaH, NaOH) | Chiral Epoxide | Inversion of configuration at C-2 |

| Nucleophilic Substitution | Azide (B81097) (e.g., NaN₃) | Chiral Azido (B1232118) Alcohol | Inversion of configuration at C-2 |

| Reduction | Radical Reductant (e.g., Bu₃SnH) | Chiral Alcohol | Retention of configuration at C-1 |

| Carbonylation | CO, Pd catalyst | Chiral β-Lactone | Varies with mechanism |

Precursor for Advanced Phenylethanol and Halogenated Aromatic Derivatives

This compound serves as a versatile precursor for a diverse array of more complex molecules, particularly advanced phenylethanol and halogenated aromatic derivatives. The dual functionality of the bromohydrin moiety allows for selective manipulation of either the hydroxyl group or the bromine atom, providing multiple pathways for molecular elaboration. ontosight.ai

One of the most direct applications is the synthesis of chiral β-amino alcohols, which are privileged structures in many pharmaceutical agents. nih.govresearchgate.net The bromine atom can be displaced by various nitrogen-based nucleophiles, such as ammonia (B1221849) or primary and secondary amines, to yield the corresponding (1S)-2-amino-1-(4-ethoxyphenyl)ethanol derivatives. These reactions typically proceed with inversion of stereochemistry at the C-2 position. Iridium-catalyzed asymmetric hydrogenation of α-amino ketones, which can be generated in situ from α-bromoketones, is a powerful one-pot strategy to access these valuable chiral amino alcohols with excellent yields and enantioselectivities. nih.govresearchgate.net

Furthermore, the bromine atom can be substituted by other heteroatom nucleophiles (e.g., thiols, alkoxides) or carbon nucleophiles (e.g., cyanides, organocuprates) to introduce a wide range of functional groups. Alternatively, reductive debromination can be performed to yield the parent chiral alcohol, (S)-1-(4-ethoxyphenyl)ethanol, which itself is a valuable synthetic intermediate.

The synthesis of these derivatives is critical for creating libraries of compounds for drug discovery and materials science. For instance, derivatives of 2-bromo-1-phenylethanol (B177431) have been investigated for their potential as antifungal and antibacterial agents. The 4-ethoxy substitution on the phenyl ring in the target compound can further modulate biological activity and pharmacokinetic properties.

Table 2: Classes of Derivatives Accessible from this compound

| Derivative Class | Synthetic Transformation | Key Reagents | Potential Application |

| β-Amino Alcohols | Nucleophilic Substitution | Amines (R-NH₂) | Pharmaceutical Scaffolds |

| β-Azido Alcohols | Nucleophilic Substitution | Sodium Azide (NaN₃) | Click Chemistry, Amine Precursors |

| Chiral Epoxides | Intramolecular Cyclization | Base (e.g., NaOH) | Versatile Synthetic Intermediates |

| 1,2-Diols | Hydrolysis/Substitution | H₂O, Base | Fine Chemicals, Ligand Synthesis |

| Chiral Alcohols | Reductive Debromination | H₂, Pd/C or Bu₃SnH | Chiral Auxiliaries |

Design and Synthesis of Functionalized Scaffolds Utilizing the Bromohydrin Structure

In synthetic chemistry, a scaffold refers to a core molecular framework upon which further functional groups can be built to create complex molecules. nih.gov The bromohydrin structure of this compound is an excellent starting point for designing and synthesizing diverse and highly functionalized scaffolds for applications ranging from tissue engineering to medicinal chemistry. nih.govrsc.org

The vicinal (adjacent) arrangement of the hydroxyl and bromo groups is a key feature that can be exploited in cyclization reactions to form heterocyclic scaffolds. As mentioned, the most common transformation is the formation of an epoxide ring. This three-membered ring is a strained, highly reactive scaffold that can be opened by various nucleophiles to generate a range of 1,2-disubstituted phenylethanol derivatives.

Beyond simple epoxides, the bromohydrin moiety can participate in more complex cascade or domino reactions to build polycyclic systems. For example, if the aromatic ring or a substituent attached to it contains a nucleophilic group, an intramolecular cyclization could lead to the formation of functionalized chromans or other fused ring systems. The design of such reactions allows for the rapid construction of molecular complexity from a relatively simple starting material. This strategy is highly valued in the total synthesis of natural products and the development of novel molecular entities for drug discovery. nih.gov

The development of functionalized scaffolds is a cornerstone of modern regenerative medicine and materials science. rsc.orgnih.govresearchgate.net While the direct application of this specific small molecule in large-scale scaffolds is indirect, its role as a building block for the monomers or cross-linking agents used in creating functional polymers and materials is significant. The precise stereochemistry and reactive handles it provides can be translated into materials with specific three-dimensional structures and functionalities.

Table 3: Examples of Scaffolds Derivable from Bromohydrin Functionality

| Scaffold Type | Key Reaction | Description |

| Chiral Epoxides | Intramolecular SN2 | A three-membered heterocyclic scaffold, versatile for further stereospecific reactions. |

| Tetrahydrofurans | Intramolecular Williamson Ether Synthesis | Formation of a five-membered ring if a suitable nucleophile is present at a 4-carbon distance. |

| Chromans/Dihydrobenzofurans | Intramolecular Cyclization | The hydroxyl group or a derivative can react with an activated aromatic ring or side chain. |

| Morpholines/Piperazines | Reaction with Diamines | The bromohydrin can act as a dielectrophile (after activation) to form six-membered heterocyclic scaffolds. |

Advanced Analytical Methodologies for Stereochemical Characterization and Purity Assessment of 1s 2 Bromo 1 4 Ethoxyphenyl Ethanol

Chiral Chromatographic Techniques for Enantiomeric Separation and Purity (HPLC, GC)

Chiral chromatography is the definitive technique for the separation of enantiomers. gcms.cz This is accomplished by creating a chiral environment in which the two enantiomers exhibit different affinities, leading to differential retention times. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary modalities used for this purpose, employing specialized Chiral Stationary Phases (CSPs).

For a polar molecule like (1S)-2-bromo-1-(4-ethoxyphenyl)ethanol, chiral HPLC is often the method of choice. nih.gov CSPs based on polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) coated or bonded to a silica (B1680970) support, are highly effective. nih.gov These phases can separate a wide range of chiral compounds through a combination of interactions including hydrogen bonding, dipole-dipole interactions, and inclusion complexation. The selection of the mobile phase is crucial for achieving optimal separation. Normal-phase (using eluents like hexane (B92381) and ethanol) or reversed-phase (using aqueous-organic mixtures) conditions can be employed depending on the specific CSP and analyte. nih.govamericanpharmaceuticalreview.com

Chiral GC is another powerful technique, particularly for volatile or semi-volatile compounds. For compounds like 2-bromo-1-phenylethanol (B177431) derivatives, derivatization may be necessary to increase volatility and improve chromatographic performance. researchgate.net Cyclodextrin-based CSPs are commonly used in GC. gcms.cz These cyclodextrin (B1172386) derivatives form transient diastereomeric inclusion complexes with the enantiomers, with the stability of these complexes determining the degree of separation. gcms.cz The enantiomeric purity of compounds like styrene (B11656) oxide, which shares structural similarities with the target analyte, is frequently determined using chiral GC. researchgate.netnih.gov

Below are representative starting conditions for the chiral separation of 2-bromo-1-(4-ethoxyphenyl)ethanol by HPLC and GC.

| Parameter | Chiral HPLC Method | Chiral GC Method |

|---|---|---|

| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) | Octakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-γ-cyclodextrin |

| Dimensions | 250 mm x 4.6 mm, 5 µm | 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase / Carrier Gas | n-Hexane:Isopropanol (B130326) (90:10, v/v) | Helium |

| Flow Rate / Gas Velocity | 1.0 mL/min | 1.5 mL/min |

| Temperature | 25°C | Oven Program: 100°C (1 min), ramp to 180°C at 5°C/min |

| Detection | UV at 225 nm | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Spectroscopic Methods for Stereochemical Assignment (e.g., NMR, CD Spectroscopy)

While chromatography separates enantiomers, spectroscopic methods are essential for assigning the absolute configuration of the stereocenter.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for stereochemical analysis, typically after derivatization with a Chiral Derivatizing Agent (CDA) or in the presence of a Chiral Solvating Agent (CSA). nih.govacs.org For a secondary alcohol like this compound, a CDA such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, can be used. researchgate.net The reaction of the chiral alcohol with each enantiomer of the CDA forms a pair of diastereomers. Due to their different spatial arrangements, the protons near the stereocenter in these diastereomers experience different magnetic environments, resulting in distinct chemical shifts (Δδ) in the ¹H NMR spectrum. acs.org By analyzing these chemical shift differences, the absolute configuration can be reliably determined. acs.orgresearchgate.net

| Proton | δ (R-Ester) (ppm) | δ (S-Ester) (ppm) | Δδ (δS - δR) (ppm) |

|---|---|---|---|

| H at C1 (methine) | 5.15 | 5.25 | +0.10 |

| H at C2 (methylene) | 3.60 | 3.52 | -0.08 |

| Aromatic Protons (ortho to ether) | 6.90 | 6.94 | +0.04 |

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net This technique is highly sensitive to the three-dimensional structure of the molecule. Electronic CD (ECD), which probes electronic transitions, can be used to determine the absolute configuration by comparing the experimentally measured spectrum to one predicted by quantum chemical calculations. researchgate.net For molecules like (R)-(+)-1-phenylethanol, ECD has been successfully used to interpret stereochemical features. researchgate.net

Vibrational Circular Dichroism (VCD) is an analogous technique that measures circular dichroism in the infrared region, corresponding to vibrational transitions. nih.govbruker.com VCD provides a wealth of structural information and is a powerful method for determining the absolute configuration of chiral molecules in solution without the need for crystallization or derivatization. researchgate.netrsc.org The comparison of the experimental VCD spectrum with the spectrum calculated for a known configuration (e.g., the S-configuration) allows for an unambiguous assignment. nih.govresearchgate.net

Mass Spectrometry-Based Characterization in Complex Mixtures

Mass Spectrometry (MS) is an indispensable tool for molecular characterization due to its high sensitivity and specificity. When coupled with a chiral separation technique like HPLC or GC, it allows for the confident identification and quantification of enantiomers even in complex biological or chemical matrices. americanpharmaceuticalreview.comchromatographyonline.com

In an LC-MS or GC-MS setup, the chromatograph separates the enantiomers, which are then introduced into the mass spectrometer for detection. osti.gov The enantiomers will produce identical mass spectra, but their separation in time allows for individual characterization. osti.gov This is particularly advantageous as MS detection can eliminate interference from co-eluting matrix components, which can be a challenge with UV detection. americanpharmaceuticalreview.com

The fragmentation pattern of this compound in the mass spectrometer provides structural confirmation. A key characteristic of brominated compounds is the presence of a distinctive isotopic pattern for bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. youtube.comdocbrown.info This results in a pair of peaks (M and M+2) of similar intensity for the molecular ion and any bromine-containing fragments, serving as a clear indicator of the presence of bromine in the molecule. youtube.comdocbrown.info Induced in-source fragmentation can be used to selectively detect organobromine compounds by monitoring for the bromide ions (m/z 79 and 81). researchgate.net

Common fragmentation pathways would include the loss of a bromine radical, cleavage of the C-C bond adjacent to the alcohol, and fragmentation of the ethoxyphenyl group. Tandem mass spectrometry (MS/MS) can further enhance selectivity by isolating a specific parent ion and generating characteristic product ions for highly reliable quantification. acs.org

Application of Experimental Design (DoE) in Chiral Analytical Method Development

Developing a robust and reliable chiral separation method can be complex, as multiple parameters can influence the outcome. Experimental Design (DoE) is a systematic and efficient approach to method development and optimization that is superior to the traditional one-factor-at-a-time (OFAT) approach. statease.comsemanticscholar.org DoE allows for the simultaneous investigation of multiple factors, revealing not only their individual effects but also their interactions. statease.comamericanpharmaceuticalreview.com

For the development of a chiral HPLC method for this compound, a response surface methodology like a Box-Behnken Design (BBD) or a Central Composite Design can be employed. mdpi.comresearchgate.net Key factors (independent variables) affecting the separation, such as the percentage of alcohol modifier in the mobile phase, column temperature, and flow rate, can be varied systematically. The responses (dependent variables) to be optimized would typically be the resolution between the enantiomers (Rs) and the analysis time.

The DoE software generates a set of experiments, and the results are used to create a mathematical model that describes the relationship between the factors and the responses. irjmets.comphmethods.netnih.gov This model can then be used to visualize the "design space"—a region of operating conditions where the method is robust and meets all performance criteria. This Quality by Design (QbD) approach ensures the development of a high-quality analytical method with a thorough understanding of its performance characteristics. nih.govsmatrix.com

| Factor | Variable | Low Level (-1) | Center Level (0) | High Level (+1) |

|---|---|---|---|---|

| A | Isopropanol in Mobile Phase (%) | 8 | 10 | 12 |

| B | Column Temperature (°C) | 20 | 25 | 30 |

| C | Flow Rate (mL/min) | 0.8 | 1.0 | 1.2 |

| Responses to be Optimized: Resolution (Rs), Analysis Time |

Emerging Research Directions and Future Perspectives for 1s 2 Bromo 1 4 Ethoxyphenyl Ethanol Chemistry

Development of Novel Enantioselective Synthetic Strategies

The synthesis of enantiopure 2-halo-1-arylethanols, such as (1S)-2-bromo-1-(4-ethoxyphenyl)ethanol, is a critical area of research, as these compounds are key precursors for pharmaceuticals and fine chemicals. nih.govacs.orgkaust.edu.sa The primary route to these molecules involves the asymmetric reduction of the corresponding prochiral α-haloketone, in this case, 2-bromo-1-(4-ethoxyphenyl)ethanone (B1271041). Future research is focused on developing more efficient, selective, and sustainable catalytic systems for this transformation.

Biocatalytic Asymmetric Reduction: Enzymes, particularly alcohol dehydrogenases (ADHs) and carbonyl reductases (CREDs), are at the forefront of enantioselective ketone reduction. almacgroup.com These biocatalysts offer exceptional selectivity (often >99% enantiomeric excess, ee) and operate under mild, environmentally friendly conditions. nih.gov Research is moving towards identifying or engineering novel reductases that exhibit high activity and stability with α-bromo-aryl ketones. researchgate.net For instance, studies on various 2-haloacetophenones using mutants of secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) have successfully produced both (S)- and (R)-halohydrins with high enantiopurity, demonstrating the potential to tune enzyme selectivity for the desired stereoisomer. acs.orgkaust.edu.sa The use of whole-cell biocatalysts or isolated enzymes co-expressed with a cofactor regeneration system (e.g., using glucose dehydrogenase or isopropanol) simplifies the process and reduces costs, making it viable for larger-scale synthesis. almacgroup.com

Chemo-catalytic Asymmetric Hydrogenation and Transfer Hydrogenation: Parallel to biocatalysis, metal-catalyzed asymmetric hydrogenation offers a powerful alternative. rsc.org Catalysts based on iridium, ruthenium, and rhodium, paired with chiral ligands, are being developed to achieve high enantioselectivity and diastereoselectivity. rsc.org A significant advancement is the use of dynamic kinetic resolution (DKR), where the catalyst not only reduces the ketone but also facilitates the rapid racemization of the starting α-haloketone. This allows for the theoretical conversion of 100% of the racemic starting material into a single desired stereoisomer, with reports showing excellent yields and enantioselectivities (up to 99% ee). rsc.org Similarly, asymmetric transfer hydrogenation, which uses readily available hydrogen donors like isopropanol (B130326) or formic acid, provides a practical and scalable method. mdpi.com

The table below summarizes emerging enantioselective methods applicable to the synthesis of this compound from its corresponding ketone.

| Method | Catalyst/Enzyme Type | Key Features | Reported Performance (on analogs) |

| Biocatalytic Reduction | Carbonyl Reductases (CREDs), Alcohol Dehydrogenases (ADHs) | High enantioselectivity (>99% ee), mild conditions, environmentally benign. nih.govalmacgroup.com | >99% ee, high conversion. researchgate.net |

| Asymmetric Hydrogenation (DKR) | Chiral Iridium complexes (e.g., Ir/f-phamidol) | Dynamic Kinetic Resolution allows for >99% theoretical yield. | Up to 99% yield, >20:1 dr, up to 99% ee. rsc.org |

| Asymmetric Transfer Hydrogenation | Chiral Ruthenium or Rhodium catalysts | Uses safe hydrogen donors (e.g., isopropanol), operational simplicity. | High enantioselectivity (91–98% ee). mdpi.com |

| Asymmetric Bromohydroxylation | Chiral amine catalysts (e.g., (DHQD)₂PHAL) with a bromine source | Direct synthesis from the corresponding alkene (4-ethoxystyrene). | Up to 95% ee. nih.gov |

Exploration of Underutilized Transformation Pathways

While chiral bromohydrins are well-known precursors for epoxides, their synthetic potential is far greater. Future research will likely focus on exploring transformation pathways that leverage the unique reactivity of both the hydroxyl and bromo- functionalities to build molecular complexity.

Stereospecific Nucleophilic Substitutions: The carbon bearing the bromine atom is activated towards nucleophilic attack. nih.gov Beyond the intramolecular SN2 reaction that forms an epoxide, intermolecular substitutions with a variety of nucleophiles can lead to diverse products. For example, reaction with sodium azide (B81097) can yield chiral 1-aryl-2-azidoethanols, which are precursors to valuable amino alcohols. nih.gov Similarly, reactions with sulfur nucleophiles can produce chiral thioalcohols or sulfides. nih.gov A key research direction is to control the regioselectivity and stereospecificity of these reactions, potentially using catalytic methods to activate the substrate or the nucleophile.

Carbon-Carbon Bond Forming Reactions: A more advanced and less explored area is the use of this compound in carbon-carbon bond-forming reactions. The compound could potentially act as an electrophile in reactions with organometallic reagents or stabilized carbanions. Challenges such as competing elimination reactions or reactions at the hydroxyl group would need to be overcome, possibly through strategic use of protecting groups or by developing catalytic systems that favor the desired pathway.

Rearrangement and Cascade Reactions: The bromohydrin motif can participate in or initiate rearrangement reactions. For instance, under Lewis or Brønsted acid catalysis, rearrangement could lead to the formation of α-aryl ketones. Furthermore, the development of cascade or tandem reactions starting from the bromohydrin would be a highly efficient strategy. A sequence could be envisioned where an initial transformation at one functional group triggers a subsequent reaction at the other, allowing for the rapid construction of complex heterocyclic or polyfunctional acyclic structures from a simple chiral precursor.

Integration with Flow Chemistry and Continuous Processing

The transition from traditional batch synthesis to continuous flow processing represents a major step forward in chemical manufacturing, offering enhanced safety, process control, and scalability. nih.gov The synthesis and transformation of this compound are well-suited for integration with flow chemistry.

The enantioselective reduction of 2-bromo-1-(4-ethoxyphenyl)ethanone is a prime candidate for a flow process. nih.gov This can be achieved using a packed-bed reactor containing an immobilized enzyme (e.g., a CRED) or a heterogeneous chemo-catalyst. uc.pt A solution of the ketone starting material is continuously pumped through the reactor, where it is converted to the chiral alcohol. This setup offers several advantages:

Enhanced Efficiency: The high surface-area-to-volume ratio in microreactors improves mass and heat transfer, often leading to faster reactions and higher yields. thieme-connect.de

Catalyst Reusability: Immobilizing the expensive chiral catalyst or enzyme allows for its easy separation from the product stream and reuse over extended periods, significantly reducing costs.

Safety: Flow reactors handle only small volumes of reactants at any given time, minimizing the risks associated with exothermic reactions or hazardous reagents. uc.pt

Automation and Integration: Flow systems can be automated for continuous production and can be coupled directly with in-line purification and analysis units, creating a seamless manufacturing process from starting material to purified product. mdpi.com

Future work will focus on developing robust immobilized catalysts and optimizing reactor design and conditions (residence time, temperature, flow rate) for the specific synthesis of this compound. rsc.org Furthermore, multi-step sequences, such as the synthesis of the bromohydrin followed by an immediate in-line transformation to a subsequent product (e.g., epoxide or azide), could be realized in a single, uninterrupted flow process. nih.gov

Advanced Characterization Techniques for Complex Stereoisomeric Mixtures

The analysis of chiral molecules and the determination of enantiomeric and diastereomeric purity are critical. While routine analysis is often performed by chiral High-Performance Liquid Chromatography (HPLC), emerging research directions involve the use of more sophisticated and information-rich analytical techniques.

Advanced NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for stereochemical analysis. wikipedia.org While enantiomers are indistinguishable in a standard NMR spectrum, their signals can be resolved by using a chiral derivatizing agent (CDA), such as Mosher's acid, to convert the enantiomers into a mixture of diastereomers. nih.gov These diastereomers have distinct NMR spectra, allowing for the precise determination of enantiomeric excess (ee) by integrating corresponding signals. researchgate.net An alternative is the use of chiral solvating agents (CSAs), which form transient, weak diastereomeric complexes with the analyte, inducing small chemical shift differences between the enantiomers. wikipedia.org Modern "pure shift" NMR techniques can further enhance resolution by collapsing complex multiplets into singlets, making it easier to distinguish and quantify signals in crowded spectral regions, which is particularly useful for analyzing complex reaction mixtures. nih.gov

Chiral Mass Spectrometry: Mass spectrometry (MS) is not inherently sensitive to stereochemistry because enantiomers have identical masses. polyu.edu.hk However, advanced MS techniques are being developed for chiral analysis. nih.gov One approach involves forming diastereomeric complexes by introducing a chiral selector either in the solution phase or in the gas phase of the mass spectrometer. The resulting diastereomeric ions may exhibit different fragmentation patterns or stabilities in tandem MS (MS/MS) experiments, allowing for their differentiation. polyu.edu.hk Ion Mobility-Mass Spectrometry (IM-MS) is another promising technique. IM-MS separates ions based on their size, shape, and charge in the gas phase. Diastereomeric ions, or diastereomeric complexes formed from enantiomers, can have different rotationally averaged collision cross-sections (CCS), enabling their separation and quantification. polyu.edu.hk

The following table compares advanced characterization techniques for the stereoisomeric analysis of this compound and its derivatives.

| Technique | Principle | Application | Advantages | Limitations |

| Chiral HPLC/SFC | Differential interaction with a chiral stationary phase. | Separation and quantification of enantiomers. | Gold standard for ee determination; high accuracy and precision. | Requires method development; may not provide structural information. |

| NMR with Chiral Agents | Formation of diastereomers (with CDAs) or transient diastereomeric complexes (with CSAs) leading to distinct NMR signals. wikipedia.org | Determination of ee and de; absolute configuration assignment (e.g., Mosher's method). | Provides detailed structural information; absolute configuration possible. | Requires pure samples; derivatization can be complex; lower sensitivity than MS. nih.gov |

| Ion Mobility-MS (IM-MS) | Separation of ions based on their gas-phase shape and size (collision cross-section). polyu.edu.hk | Differentiation of stereoisomers (especially diastereomers) and chiral recognition of enantiomeric complexes. | High speed and sensitivity; can be coupled with LC; provides shape information. | Resolution may be insufficient for enantiomers without a chiral selector. |

| Tandem MS (MS/MS) with Chiral Selectors | Different fragmentation patterns or stabilities of diastereomeric precursor ions. polyu.edu.hk | Chiral recognition and quantification. | High sensitivity and specificity; requires minimal sample. | Indirect method; requires formation of suitable diastereomeric complexes. |

Q & A

Q. What are the standard synthetic routes for (1S)-2-bromo-1-(4-ethoxyphenyl)ethanol, and how can reaction yields be optimized?

The compound is typically synthesized via α-bromination of the corresponding ketone precursor. For example, 2-bromo-1-(4-ethoxyphenyl)ethan-1-one can be synthesized using brominating agents (e.g., HBr/AcOH) and purified via flash column chromatography, yielding ~55% . Optimization strategies include:

- Temperature control : Lower reaction temperatures minimize side reactions like di-bromination.

- Catalyst selection : Lewis acids (e.g., ZnCl₂) can enhance regioselectivity.

- Purification : Gradient elution in column chromatography improves separation of brominated products from unreacted starting materials .

Q. How can researchers confirm the structural identity and stereochemical configuration of this compound?

A multi-technique approach is essential:

- NMR spectroscopy : Compare experimental H and C NMR chemical shifts with literature data (e.g., δ 4.38 ppm for the brominated CH₂ group in CDCl₃) .

- X-ray crystallography : Single-crystal analysis resolves absolute configuration (e.g., (1S)-configuration confirmed via Flack parameter) .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H and polar mobile phases (e.g., hexane/isopropanol) .

Q. What spectroscopic techniques are critical for characterizing intermediates and final products?

Key methods include:

- IR spectroscopy : Detects carbonyl stretches (~1623 cm⁻¹ for α-bromo ketones) and hydroxyl groups (~3300 cm⁻¹) .

- HRMS : Validates molecular formula (e.g., C₁₀H₁₁BrO₂, [M⁺] calcd. 244.2793) .

- UV-Vis : Monitors conjugation changes (e.g., λmax ~270 nm for aromatic systems) .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be enhanced in the synthesis of this compound?

Enantioselective methods include:

- Biocatalysis : Rhodotorula rubra cells catalyze asymmetric reduction of α-bromo ketones, achieving >90% ee for similar substrates .

- Chiral auxiliaries : Use (R)- or (S)-BINOL ligands in metal-catalyzed bromination to induce stereocontrol.

- Dynamic kinetic resolution : Combine racemization catalysts (e.g., enzymes) with selective crystallization .

Q. What are the common byproducts in bromination reactions of aryl ethanol derivatives, and how can they be mitigated?

Byproducts include:

- Di-brominated analogs : Formed via over-bromination. Mitigated by stoichiometric control (e.g., 1.1 eq HBr) .

- Ether cleavage products : The ethoxy group may degrade under strong acidic conditions. Use milder brominating agents (e.g., NBS) .

- Oxidation products : Secondary alcohols may oxidize to ketones. Add antioxidants (e.g., BHT) or conduct reactions under inert atmosphere .

Q. How can computational modeling aid in predicting the reactivity and stereochemical outcomes of this compound?

- DFT calculations : Predict transition states for bromination and energy barriers for stereochemical pathways.

- Molecular docking : Assess interactions with enzymatic active sites (e.g., oxidoreductases) to guide biocatalyst design .

- Solvent effect modeling : COSMO-RS simulations optimize solvent selection for reaction efficiency and ee .

Data Contradiction and Analysis

Q. Discrepancies in reported yields for similar α-bromo ketone syntheses: How should researchers evaluate these?

Factors causing variability:

- Reaction scale : Microscale reactions (<1 mmol) often report lower yields due to handling losses.

- Purification methods : Flash chromatography vs. recrystallization can lead to differences in recovery .

- Substituent effects : Electron-donating groups (e.g., 4-ethoxy) may slow bromination vs. electron-withdrawing groups .

Q. Conflicting NMR assignments for chiral centers: How to resolve ambiguities?

- NOESY experiments : Detect spatial proximity between protons to confirm relative configuration.

- Chiral derivatization : Convert the alcohol to a Mosher ester and compare H NMR shifts with known standards .

Future Research Directions

Q. What are understudied applications of this compound in medicinal chemistry?

- Antimicrobial agents : Derivatives show biofilm inhibition against Mycobacterium smegmatis .

- Pharmaceutical intermediates : Chiral bromohydrins are precursors to β-adrenoreceptor agonists (e.g., salmeterol) .

- Targeted drug delivery : Functionalize the ethoxy group for site-specific conjugation .

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.